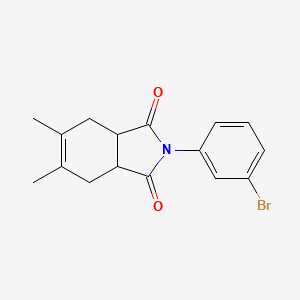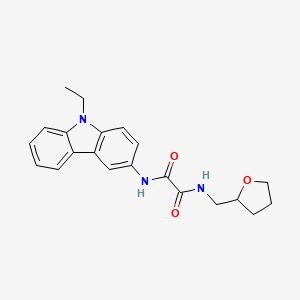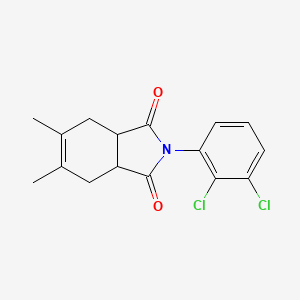![molecular formula C20H21FN4O4S2 B4047336 2-(3-{2-[4-(氨基磺酰基)苯基]乙基}-1-甲基-5-氧代-2-硫代-4-咪唑烷基丁基)-N-(2-氟苯基)乙酰胺](/img/structure/B4047336.png)
2-(3-{2-[4-(氨基磺酰基)苯基]乙基}-1-甲基-5-氧代-2-硫代-4-咪唑烷基丁基)-N-(2-氟苯基)乙酰胺
描述
N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorophenyl group, a sulfamoylphenyl group, and an imidazolidinone core, making it a subject of interest for researchers.
科学研究应用
N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and sulfamoylphenyl groups. Common reagents used in these reactions include fluorobenzene, sulfamoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and sulfamoylphenyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.
作用机制
The mechanism of action of N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE can be compared with similar compounds such as:
N-(2-CHLOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
N-(2-BROMOPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE:
The uniqueness of N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-[1-methyl-5-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S2/c1-24-19(27)17(12-18(26)23-16-5-3-2-4-15(16)21)25(20(24)30)11-10-13-6-8-14(9-7-13)31(22,28)29/h2-9,17H,10-12H2,1H3,(H,23,26)(H2,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMMGSGARPOIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)S(=O)(=O)N)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(methylthio)phenyl]-2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4047259.png)


![Methyl 4-(3-{[2-(morpholin-4-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4047280.png)
![3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047291.png)
![3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4047301.png)
![1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4047315.png)
![3-(3-methoxyphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4047318.png)
![2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B4047326.png)
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4047330.png)
![1'-[1-(2-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4047350.png)

![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4047358.png)
